Deshydroxy Venlafaxine HCl

概要

説明

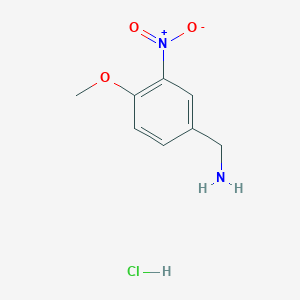

デスヒドロキシベンラファキシン塩酸塩は、O-デスメチルベンラファキシンとしても知られており、よく知られた抗うつ剤であるベンラファキンの誘導体です。これは、セロトニン-ノルエピネフリン再取り込み阻害剤(SNRI)のクラスに属し、主に主要なうつ病の治療に使用されます。 この化合物はベンラファキンの活性代謝物であり、同様の薬理学的特性を持っています .

2. 製法

合成経路と反応条件: デスヒドロキシベンラファキシン塩酸塩の合成には、ベンラファキンの選択的脱メチル化が含まれます。このプロセスでは通常、酸性または塩基性条件を使用して、芳香族環のメトキシ位置からメチル基を除去します。 反応は、酢酸中の三臭化ホウ素(BBr3)や臭化水素酸(HBr)などの試薬を使用して実施することができます .

工業生産方法: 工業的な設定では、デスヒドロキシベンラファキシン塩酸塩の生産は、高収率と高純度を実現するように最適化されています。このプロセスには、大規模な脱メチル化反応と、結晶化やクロマトグラフィーなどの精製工程が含まれており、目的の生成物を単離します。 連続フロー反応器と自動化されたシステムの使用により、効率とスケーラビリティが向上します .

作用機序

デスヒドロキシベンラファキシン塩酸塩は、気分調節に関与する2つの主要な神経伝達物質であるセロトニンとノルエピネフリンの再取り込みを阻害することにより、その効果を発揮します。その再取り込みを阻害することにより、シナプス間隙におけるこれらの神経伝達物質のレベルを上昇させ、神経伝達を強化します。 このメカニズムは、親化合物であるベンラファキシンと似ています .

分子標的と経路:

セロトニントランスポーター(SERT): 阻害により、セロトニンのレベルが上昇します。

ノルエピネフリンントランスポーター(NET): 阻害により、ノルエピネフリンのレベルが上昇します。

6. 類似の化合物との比較

デスヒドロキシベンラファキシン塩酸塩は、他のSNRIや親化合物であるベンラファキシンと比較されることがよくあります。

ベンラファキシン: デスヒドロキシベンラファキシン塩酸塩はベンラファキンの活性代謝物であり、作用機序は似ていますが、異なる代謝経路のため、薬物間相互作用のリスクが低い可能性があります.

デスベンラファキシン: ベンラファキンの別の活性代謝物であり、薬理学的特性は似ていますが、薬物動態は異なります.

デュロキセチン: うつ病や不安に使用される別のSNRIですが、化学構造や結合親和性が異なります.

独自性: デスヒドロキシベンラファキシン塩酸塩は、セロトニンとノルエピネフリンの再取り込みを選択的に阻害するという点でユニークであり、親化合物に比べて副作用のリスクが低い可能性のある気分障害の治療に有効な化合物となっています .

参考文献

生化学分析

Biochemical Properties

Deshydroxy Venlafaxine Hydrochloride is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. The compound is usually categorized as a serotonin-nor epinephrine reuptake inhibitor (SNRI) but it has been referred to as a serotonin-norepinephrine–dopamine reuptake inhibitor .

Cellular Effects

Deshydroxy Venlafaxine Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Deshydroxy Venlafaxine Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It weakly inhibits the reuptake of dopamine .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Deshydroxy Venlafaxine HCl involves the selective demethylation of Venlafaxine. This process typically uses acidic or basic conditions to remove the methyl group from the methoxy position on the aromatic ring. The reaction can be carried out using reagents such as boron tribromide (BBr3) or hydrobromic acid (HBr) in acetic acid .

Industrial Production Methods: In industrial settings, the production of this compound is optimized for high yield and purity. The process involves large-scale demethylation reactions followed by purification steps such as crystallization or chromatography to isolate the desired product. The use of continuous flow reactors and automated systems enhances efficiency and scalability .

化学反応の分析

反応の種類: デスヒドロキシベンラファキシン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: キノン誘導体を形成するために酸化することができます。

還元: 還元反応により、親化合物であるベンラファキシンに変換することができます。

一般的な試薬と条件:

酸化: 酸性条件下での過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの試薬。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの試薬。

主な生成物:

酸化: キノン誘導体。

還元: ベンラファキシン。

4. 科学研究への応用

デスヒドロキシベンラファキシン塩酸塩は、科学研究において幅広い用途を持っています。

化学: ベンラファキシンとその代謝物の定量化のための分析化学における基準物質として使用されます。

生物学: 神経伝達物質系への影響と、神経保護における潜在的な役割について研究されています。

医学: うつ病やその他の気分障害の治療における有効性について調査されています。また、薬物代謝と作用を理解するための薬物動態および薬力学的研究にも使用されています。

科学的研究の応用

Deshydroxy Venlafaxine HCl has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Venlafaxine and its metabolites.

Biology: Studied for its effects on neurotransmitter systems and its potential role in neuroprotection.

Medicine: Investigated for its efficacy in treating depression and other mood disorders. It is also used in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.

Industry: Employed in the development of sustained-release formulations and other drug delivery systems

類似化合物との比較

Deshydroxy Venlafaxine HCl is often compared with other SNRIs and its parent compound, Venlafaxine:

Desvenlafaxine: Another active metabolite of Venlafaxine, with similar pharmacological properties but different pharmacokinetic profiles.

Duloxetine: Another SNRI used for depression and anxiety, but with a different chemical structure and binding affinities.

Uniqueness: this compound is unique in its selective inhibition of serotonin and norepinephrine reuptake, making it a valuable compound for treating mood disorders with a potentially lower risk of side effects compared to its parent compound .

References

特性

IUPAC Name |

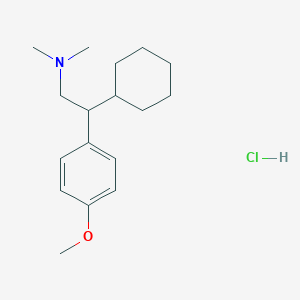

2-cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO.ClH/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15;/h9-12,14,17H,4-8,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZPVMYHARNMOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。